molecular formula C23H22N2O3 B3976578 N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3976578
M. Wt: 374.4 g/mol
InChI Key: JBLPMEDGZHVBMY-UHFFFAOYSA-N
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Description

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a naphthalene core and a pyrrolidinone moiety, suggests potential biological activity and utility in scientific research.

Properties

IUPAC Name

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-9-3-6-12-19(15)25(16(2)26)21-20(24-13-7-8-14-24)22(27)17-10-4-5-11-18(17)23(21)28/h3-6,9-12H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPMEDGZHVBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes nitration, reduction, and acylation to introduce the necessary functional groups.

    Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the naphthalene core with the pyrrolidinone moiety using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The naphthalene core and pyrrolidinone moiety may facilitate binding to hydrophobic pockets or active sites within biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthoquinones and naphthalimides, which share the naphthalene core.

    Pyrrolidinone Derivatives: Compounds such as thalidomide and piracetam, which feature the pyrrolidinone ring.

Uniqueness

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is unique due to the combination of the naphthalene core and pyrrolidinone moiety, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide

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